

biological activity of 2-Chloro-4-methyl-7-aminoquinoline derivatives

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-7-aminoquinoline

Cat. No.: B053589

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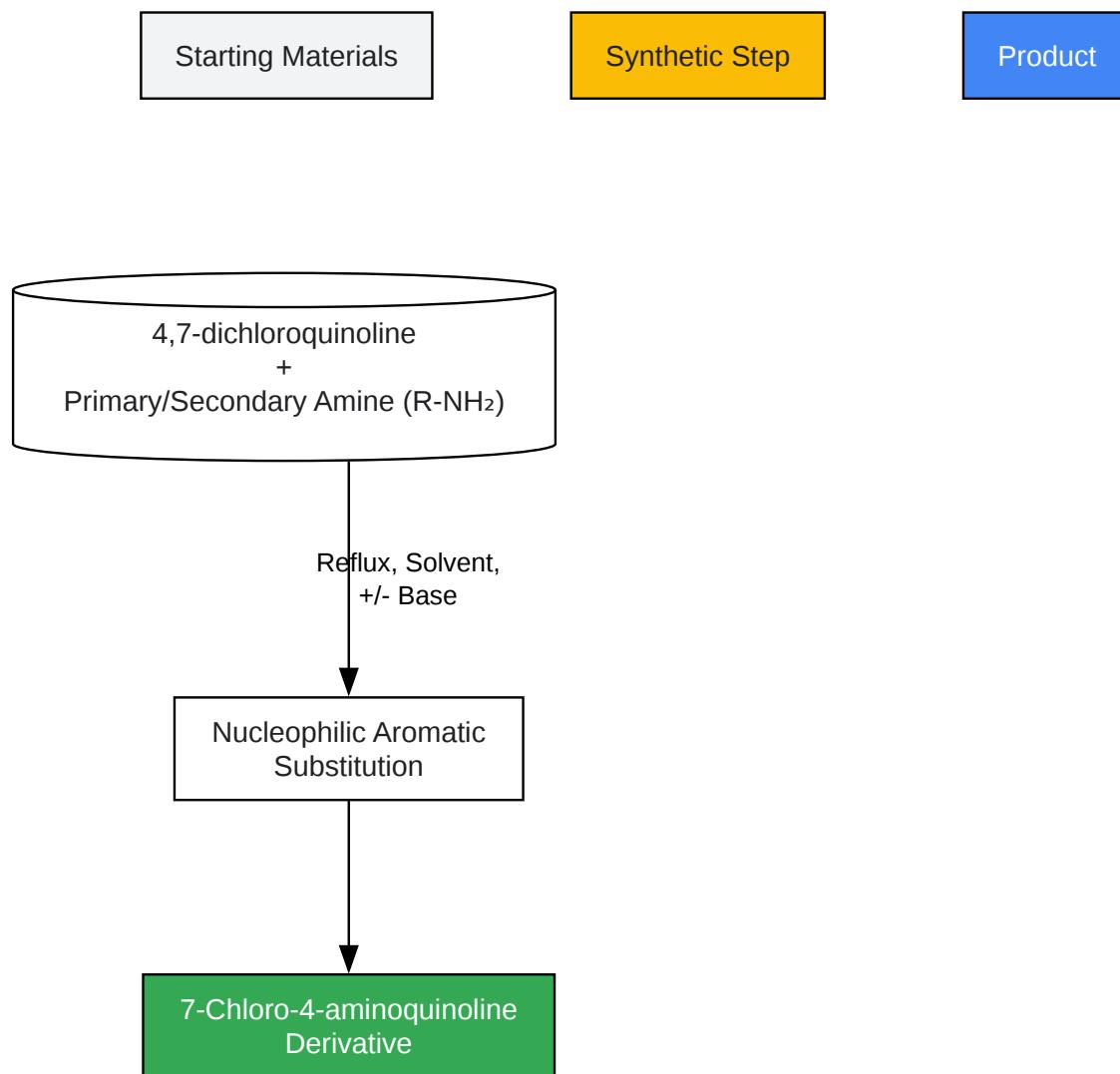
An In-depth Technical Guide on the Biological Activity of 7-Chloro-4-Aminoquinoline Derivatives

Executive Summary: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] Among its many variations, the 7-chloro-4-aminoquinoline core is particularly noteworthy. It forms the backbone of the landmark antimalarial drug, chloroquine, and its derivatives have since been explored for a vast range of therapeutic applications.[4][5] Structure-activity relationship (SAR) studies consistently highlight that the 7-chloro-4-aminoquinoline nucleus is critical for significant biological effects, particularly in the context of antimalarial action where it is key to inhibiting hemozoin formation.[6][7] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, diverse biological activities, and mechanisms of action of 7-chloro-4-aminoquinoline derivatives. It summarizes quantitative data, details key experimental protocols, and visualizes complex pathways and workflows to facilitate further research and development in this promising area.

Synthetic Strategies

The predominant method for synthesizing 7-chloro-4-aminoquinoline derivatives is through aromatic nucleophilic substitution. This reaction typically involves the displacement of the highly reactive chlorine atom at the C-4 position of a 4,7-dichloroquinoline precursor with a variety of primary or secondary amines.[4] The reaction conditions can be modulated, but often involve

refluxing the 4,7-dichloroquinoline with an excess of the desired amine, sometimes in the presence of a base like triethylamine. This straightforward and versatile approach allows for the generation of large libraries of derivatives for biological screening.[3]



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Caption: General workflow for the synthesis of 7-chloro-4-aminoquinoline derivatives.

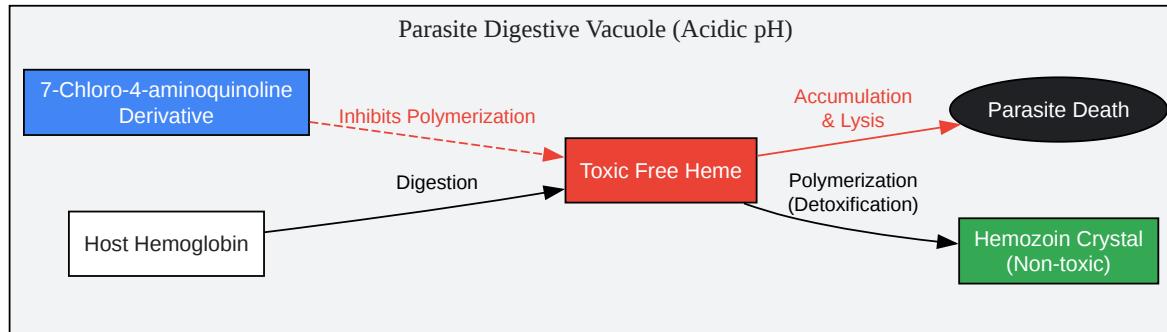
Biological Activities and Mechanisms of Action

Derivatives of the 7-chloro-4-aminoquinoline scaffold exhibit a remarkable breadth of biological activities, ranging from antiprotozoal and antimicrobial to anticancer and antiviral effects.

Antimalarial Activity

The most well-documented activity of this class of compounds is against the *Plasmodium* parasite, the causative agent of malaria.^{[1][8]}

Mechanism of Action: In the acidic digestive vacuole of the parasite, the 4-aminoquinoline derivatives, being weakly basic, become protonated and accumulate. During its life cycle, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (or β -hematin). 7-chloro-4-aminoquinoline compounds are believed to inhibit this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme that ultimately kills the parasite.^{[1][5][6]}



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Caption: Antimalarial mechanism via inhibition of hemozoin formation.

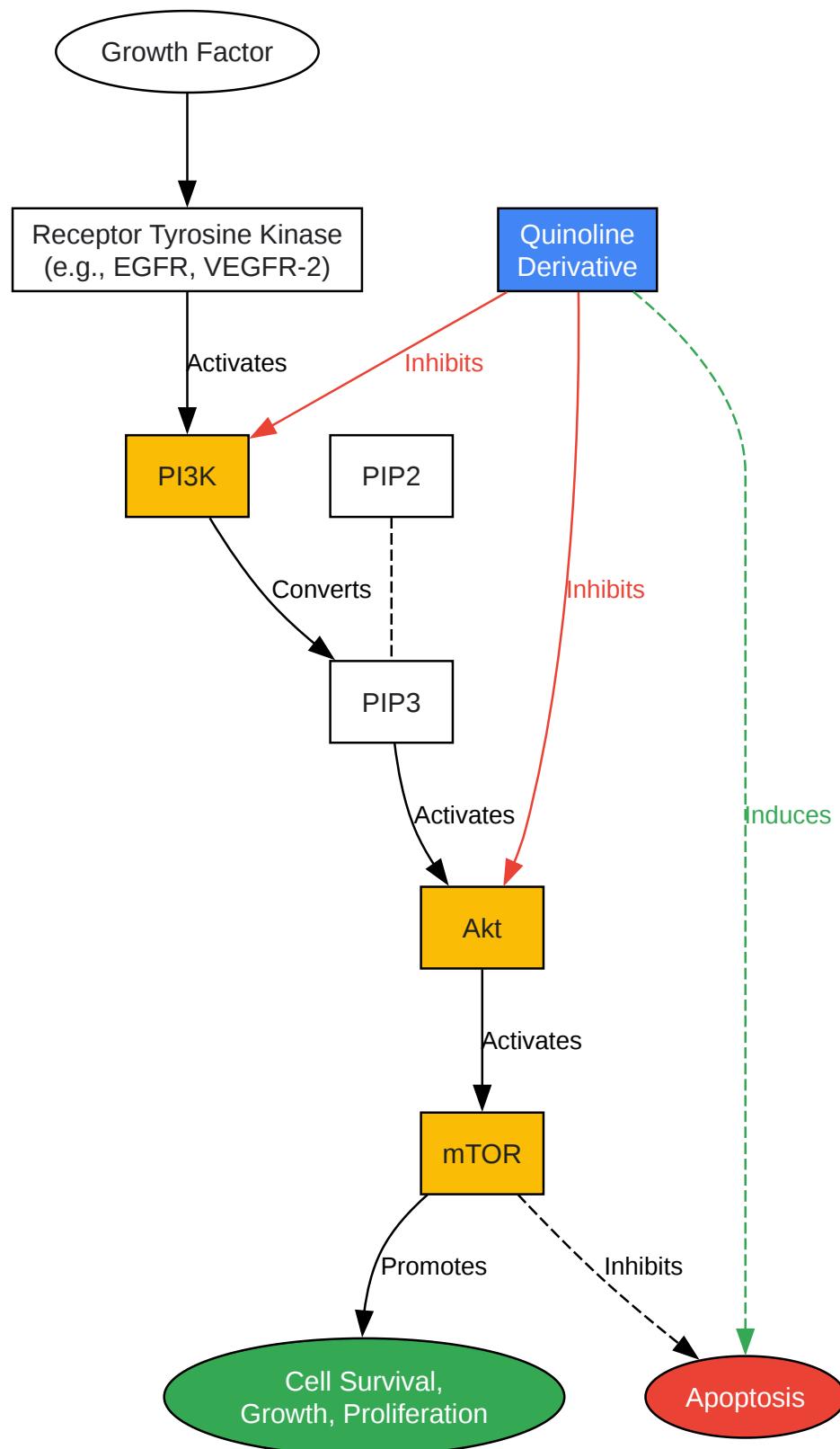
Quantitative Antimalarial Data Summary

Compound ID	Target Strain(s)	IC ₅₀ / EC ₅₀ (µM)	Reference
4c	P. berghei (β-H formation)	2.10 ± 0.48	[6]
4e	P. berghei (β-H formation)	1.81 ± 0.83	[6]
9a	P. falciparum 3D7 (CQ-sensitive)	<0.5	[9]
9a	P. falciparum K1 (CQ-resistant)	<0.5	[9]
8e	P. falciparum W2 (CQ-resistant)	0.20	[5]
4a	P. falciparum 3D7 (CQ-sensitive)	0.19 ± 0.07	[7]
4b	P. falciparum 3D7 (CQ-sensitive)	0.0130 ± 0.0002	[7]
4b	P. falciparum K1 (CQ-resistant)	0.026 ± 0.009	[7]
5h	P. falciparum 3D7 (CQ-sensitive)	Not specified, but active	[10]

| 5h | P. falciparum Dd2 (CQ-resistant) | Not specified, but active | [10] |

Anticancer Activity

Numerous 7-chloro-4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[11] Their mechanisms are multifaceted and can include the inhibition of key signaling pathways critical for cancer cell growth and survival, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt, as well as direct interaction with DNA.[3][12]



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Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[3]

Quantitative Anticancer Data Summary

Compound ID	Target Cell Line(s)	GI ₅₀ (μM)	Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine	MDA-MB-468 (Breast)	7.35	[4]
Butyl-(7-fluoro-quinolin-4-yl)-amine	MCF-7 (Breast)	8.22	[4]
Compound 4	MDA-MB-468 (Breast)	11.01	[4]
25, 30, 31, 36, 37 (Hybrid Analogues)	58 Human Cancer Cell Lines	0.05 to 0.95	[11]
14g (Quinazoline-chalcone)	K-562, RPMI-8226 (Leukemia)	0.622 - 1.81	[12]

| 5d, 8d, 12d (Benzimidazole Hybrids) | Leukemia & Lymphoma cells | 0.4 to 8 | [\[13\]](#) |

Antimicrobial and Antifungal Activity

The versatile scaffold of 7-chloro-4-aminoquinoline has also been leveraged to develop agents with antibacterial and antifungal properties.[\[11\]](#)[\[14\]](#) Derivatives have shown efficacy against a range of pathogens, including *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*, and *Aspergillus niger*.[\[14\]](#)[\[15\]](#)

Quantitative Antimicrobial Data Summary

Compound ID	Target Organism(s)	MIC (μ g/mL)	Reference
27, 28, 29, 30, 31, 32 (Quinolidene-rhodanine conjugates)	Mycobacterium tuberculosis	1.66 - 9.57	[14]
32, 33	F. oxysporum, A. niger, C. neoformans	25	[14]
32, 33	A. flavus	12.5	[14]
37	Drug-resistant M. tuberculosis strains	0.08 - 0.31	[14]
5	S. aureus, P. aeruginosa	Zone of Inhibition: 11.00 mm	[15]

| 6, 8 | E. coli | Zone of Inhibition: 11.00 - 12.00 mm | [\[15\]](#) |

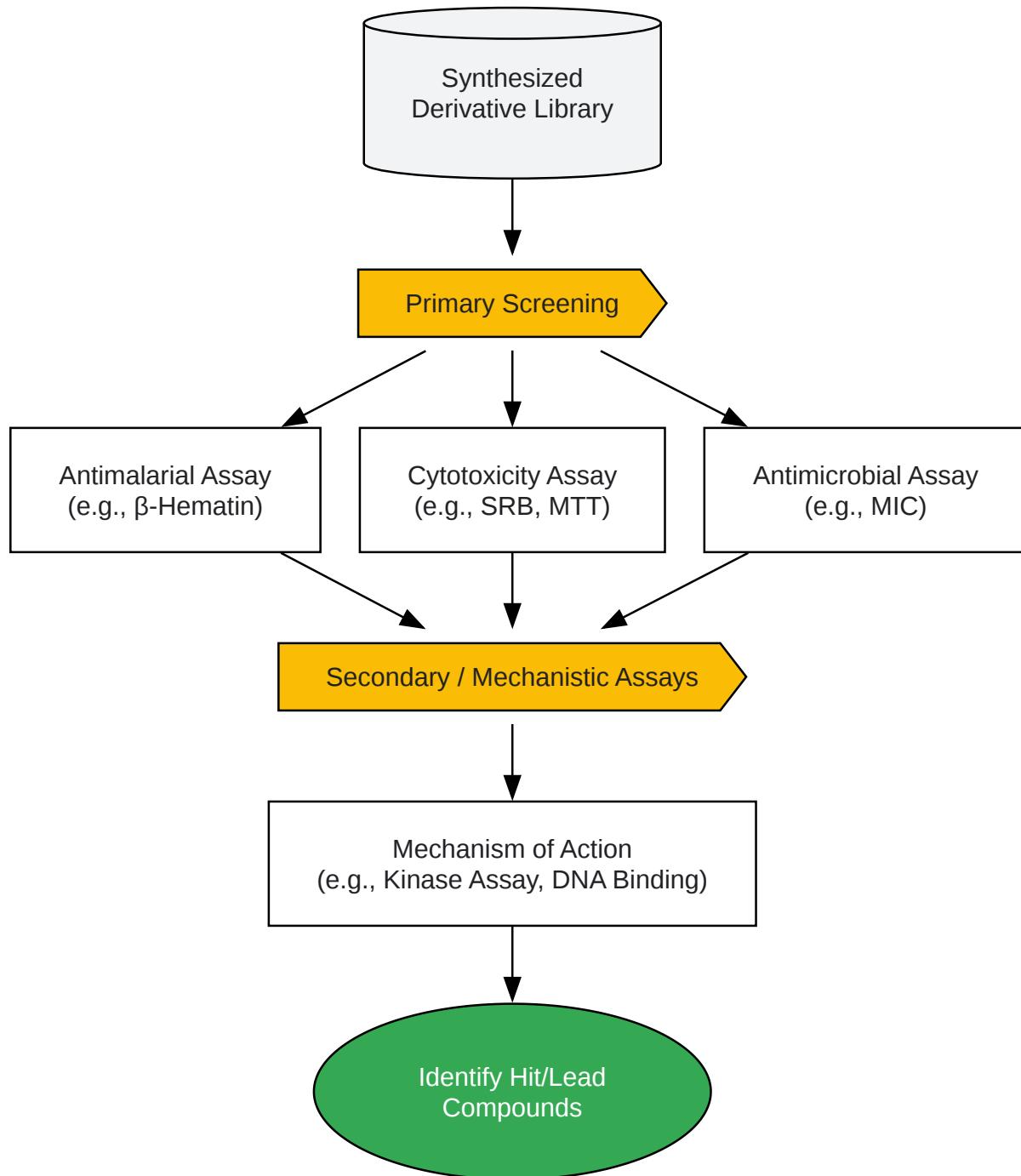
Other Notable Activities

The therapeutic potential of these derivatives extends further to other infectious and neurological diseases.

- **Antileishmanial Activity:** Certain derivatives have shown promising activity against *Leishmania mexicana* promastigotes, with IC_{50} values in the low micromolar range.[\[6\]](#) For example, compounds 4b, 4c, and 4e showed IC_{50} values of 8.09, 8.46, and 5.67 μ M, respectively.[\[6\]](#)
- **Antiviral Activity:** The scaffold has been investigated for antiviral properties, with one derivative showing an EC_{50} value of 0.8 μ M against the Zika Virus.[\[14\]](#) Another compound, 5h, demonstrated activity against both Influenza A virus (IAV) and SARS-CoV-2.[\[10\]](#)
- **Neuroprotection:** In the context of Parkinson's disease, 4-amino-7-chloroquinoline compounds have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for developing neuroprotective therapeutics.[\[16\]](#)

Experimental Protocols

Reproducibility and standardization are crucial in drug discovery. Below are generalized protocols for key biological assays based on methodologies reported in the literature.



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Caption: A generalized experimental workflow for screening quinoline derivatives.

General Synthesis of 7-Chloro-4-aminoquinoline Derivatives[4]

- Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline in a suitable solvent.
- Amine Addition: Add an excess of the desired monoaminoalkane or diaminoalkane to the solution.
- Heating: Raise the temperature slowly and maintain at 80-130 °C for several hours with continuous stirring.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture. Perform a standard work-up procedure which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄).
- Purification: Purify the crude product using column chromatography or recrystallization to yield the final derivative.
- Characterization: Confirm the structure of the synthesized compound using NMR and Mass Spectrometry.[4]

In Vitro Antimalarial β -Hematin Formation Assay[6]

- Preparation: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.
- Compound Addition: Add the test compounds at various concentrations. Chloroquine is typically used as a positive control.
- Initiation: Initiate the polymerization reaction by adding a buffer solution (e.g., sodium acetate) and incubating at a controlled temperature with agitation.
- Termination: Stop the reaction by centrifugation. The supernatant containing unreacted heme is removed.

- Quantification: The remaining hemozoin pellet is dissolved (e.g., in NaOH), and the absorbance is measured using a microplate reader.
- Calculation: The IC_{50} value, the concentration at which 50% of heme polymerization is inhibited, is calculated from the dose-response curve.

In Vitro Cytotoxicity Sulforhodamine B (SRB) Assay[4]

- Cell Plating: Seed human tumor cells (e.g., MCF-7, MDA-MB-468) in 96-well plates and allow them to attach for 24 hours.
- Compound Treatment: Replace the medium with fresh medium containing the test compounds at five different concentration levels and incubate for 48 hours.
- Cell Fixation: Discard the treatment medium and fix the adherent cells by gently adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4 °C.
- Staining: Wash the plates with water and air dry. Add a solution of Sulforhodamine B (SRB) stain and incubate for 10 minutes at room temperature.
- Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Add a Tris base solution to solubilize the protein-bound dye.
- Measurement: Measure the absorbance at approximately 515 nm using a plate reader.
- Calculation: Calculate the 50% growth inhibition (GI_{50}) value from dose-response curves generated from the absorbance measurements.[4]

Conclusion and Future Directions

The 7-chloro-4-aminoquinoline scaffold is a proven and highly versatile platform for the development of therapeutic agents. While its legacy is rooted in antimalarial therapy, the extensive body of research clearly demonstrates its potential to combat a wide range of diseases, including cancer, microbial infections, and viral illnesses. The straightforward synthesis allows for extensive molecular decoration, enabling the fine-tuning of activity and selectivity.

Future research should focus on several key areas:

- Hybrid Molecules: Creating hybrid compounds that combine the 7-chloro-4-aminoquinoline core with other pharmacologically active moieties to achieve multi-target effects or overcome resistance mechanisms.[5][11][13]
- Mechanism Elucidation: Deeper investigation into the specific molecular targets and pathways modulated by these derivatives, particularly in cancer, to enable more rational drug design.
- Selectivity and Toxicity: Optimizing structures to enhance selectivity for pathogenic cells or organisms over host cells, thereby reducing potential toxicity and improving the therapeutic window.[9]
- Combating Resistance: Designing novel derivatives specifically aimed at overcoming established drug resistance mechanisms, a critical challenge in both infectious disease and oncology.[5][9]

In conclusion, the 7-chloro-4-aminoquinoline framework remains a highly valuable starting point for the discovery of next-generation therapeutics. Its continued exploration by medicinal chemists and pharmacologists is certain to yield novel candidates to address pressing global health challenges.

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